molecular formula C9H6BrNO B15134427 4-bromo-4aH-quinolin-2-one

4-bromo-4aH-quinolin-2-one

Cat. No.: B15134427
M. Wt: 224.05 g/mol
InChI Key: MLTJGILLRNBHMK-UHFFFAOYSA-N
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Description

4-Bromo-4aH-quinolin-2-one is a heterocyclic compound belonging to the quinolin-2-one family. This compound is characterized by a bromine atom at the 4-position and a lactam ring structure. Quinolin-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-4aH-quinolin-2-one typically involves the bromination of quinolin-2-one. One common method is the direct bromination of quinolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of 4-bromo-4aH-quinolin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its target . For example, some derivatives may inhibit topoisomerases, enzymes involved in DNA replication, leading to anticancer effects.

Comparison with Similar Compounds

    Quinolin-2-one: The parent compound without the bromine substitution.

    4-Chloro-4aH-quinolin-2-one: Similar structure with a chlorine atom instead of bromine.

    4-Fluoro-4aH-quinolin-2-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness: 4-Bromo-4aH-quinolin-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to other halogenated derivatives. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets.

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

4-bromo-4aH-quinolin-2-one

InChI

InChI=1S/C9H6BrNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-6H

InChI Key

MLTJGILLRNBHMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)C=C2Br)C=C1

Origin of Product

United States

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